molecular formula C8H6BrIN2O B1614434 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-19-4

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1614434
CAS No.: 1000341-19-4
M. Wt: 352.95 g/mol
InChI Key: PSJGFSMNRKCAMH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6BrIN2O and a molecular weight of 352.95 g/mol This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyrrolo[3,2-c]pyridine core

Chemical Reactions Analysis

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is not fully elucidated, but it is believed to interact with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions . The compound’s unique structure allows it to bind to these targets with high affinity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be compared to other pyrrolo[3,2-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2O/c1-13-8-7-4(10)3-11-5(7)2-6(9)12-8/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGFSMNRKCAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=N1)Br)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646755
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-19-4
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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